2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound belongs to a class of quinoline derivatives featuring a sulfonyl group and an acetamide moiety. Its structure includes a 6-chloro-substituted quinoline core, a benzenesulfonyl group at position 3, and an N-(4-ethylphenyl)acetamide side chain. The sulfonyl group enhances electron-withdrawing properties, while the chloro substituent may influence steric and electronic interactions with biological targets. The 4-ethylphenyl acetamide moiety likely contributes to lipophilicity and binding specificity .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-2-17-8-11-19(12-9-17)27-24(29)16-28-15-23(33(31,32)20-6-4-3-5-7-20)25(30)21-14-18(26)10-13-22(21)28/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXRHWOMLLSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with 4-ethylphenyl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives with sulfonyl and acetamide groups exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with three analogs (Table 1), followed by a discussion of structural and functional implications.
Table 1: Structural Comparison of Key Analogs
Substituent Effects on the Quinoline Core
- Chlorine vs. Ethyl, being hydrophobic, may improve membrane permeability but reduce polar interactions .
- Sulfonyl Group Variations: The benzenesulfonyl group in the target compound lacks the electron-withdrawing chlorine present in Analog 1’s 4-chlorobenzenesulfonyl group. This difference could alter binding affinity in environments sensitive to electron density, such as enzyme active sites .
Acetamide Aryl Group Modifications
- 4-Ethylphenyl vs. 3-Methylphenyl (Analog 1): The target’s 4-ethylphenyl group provides greater hydrophobicity and steric volume than Analog 1’s 3-methylphenyl. This may enhance interactions with hydrophobic protein pockets but reduce solubility in aqueous media .
Research Findings and Gaps
Key research gaps include:
- Binding Affinity Studies: No IC₅₀ or Ki values are reported for the target compound or analogs.
- Solubility and Metabolic Stability: Experimental data on logP, solubility, and cytochrome P450 interactions are needed to validate theoretical predictions.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule with significant potential in various biological applications. Its structure includes a quinoline core, known for its diverse biological activities, and a benzenesulfonyl group that enhances its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- DNA Intercalation : The quinoline moiety can intercalate between DNA base pairs, disrupting normal DNA function and leading to cell apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which could be crucial for therapeutic applications.
- Enhanced Binding Affinity : The benzenesulfonyl group increases the compound's binding affinity to its targets, potentially enhancing its efficacy.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit antimicrobial activity. A study found that compounds similar to the target molecule showed effectiveness against various bacterial strains. The presence of the benzenesulfonyl group may contribute to this activity by enhancing membrane permeability or disrupting metabolic pathways in bacteria.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to intercalate with DNA suggests potential use in cancer therapies. In vitro studies demonstrated that similar compounds induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Antioxidant Activity
The compound may also exhibit antioxidant properties. Research has shown that certain quinoline derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is beneficial in preventing diseases associated with oxidative damage.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
